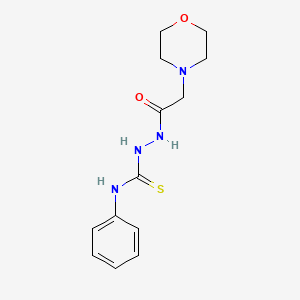![molecular formula C15H16N2O3S B5846675 N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
N-[4-(anilinosulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(anilinosulfonyl)phenyl]propanamide, also known as APS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APS is a sulfonamide-based compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-[4-(anilinosulfonyl)phenyl]propanamide involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various physiological processes, including the regulation of pH and the breakdown of extracellular matrix proteins. By inhibiting these enzymes, N-[4-(anilinosulfonyl)phenyl]propanamide can modulate various biological pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[4-(anilinosulfonyl)phenyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(anilinosulfonyl)phenyl]propanamide can inhibit the proliferation of cancer cells and reduce inflammation. N-[4-(anilinosulfonyl)phenyl]propanamide has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(anilinosulfonyl)phenyl]propanamide is its versatility as a building block in the synthesis of various pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, N-[4-(anilinosulfonyl)phenyl]propanamide is known to be unstable in acidic conditions, which limits its use in certain applications.
Future Directions
There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research. One area of interest is the development of novel anti-cancer agents that target specific enzymes inhibited by N-[4-(anilinosulfonyl)phenyl]propanamide. Another potential application is the use of N-[4-(anilinosulfonyl)phenyl]propanamide in the synthesis of materials with unique properties, such as optoelectronic devices. Additionally, N-[4-(anilinosulfonyl)phenyl]propanamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide exhibits a wide range of biochemical and physiological effects and has several advantages and limitations for laboratory experiments. There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research, including the development of novel anti-cancer agents and materials with unique properties.
Synthesis Methods
The synthesis of N-[4-(anilinosulfonyl)phenyl]propanamide involves the reaction of aniline, p-toluenesulfonyl chloride, and propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity product.
Scientific Research Applications
N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that can be used to synthesize a wide range of drugs, including anti-inflammatory, anti-cancer, and anti-viral agents.
properties
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-15(18)16-12-8-10-14(11-9-12)21(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNPUWZUIRQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)


![9-anthracenecarbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5846614.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5846619.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)

![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)